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2-(3-Methylidenepiperidin-1-yl)pyrazine

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Researchers requiring tractable fragment hits often face resynthesis bottlenecks. This compound provides a solution with a reactive exocyclic methylidene group for direct hit elaboration without de novo scaffold synthesis. • Orthogonal diversification: pyrazine cross-coupling + olefin hydroboration/epoxidation. • MW 175.23 Da, ideal for fragment library inclusion. • Superior building block vs. saturated piperidine analogs lacking a second reactive site.

Molecular Formula C10H13N3
Molecular Weight 175.235
CAS No. 1864353-06-9
Cat. No. B2940597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylidenepiperidin-1-yl)pyrazine
CAS1864353-06-9
Molecular FormulaC10H13N3
Molecular Weight175.235
Structural Identifiers
SMILESC=C1CCCN(C1)C2=NC=CN=C2
InChIInChI=1S/C10H13N3/c1-9-3-2-6-13(8-9)10-7-11-4-5-12-10/h4-5,7H,1-3,6,8H2
InChIKeyLYHXMBAWIDGZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Baseline for Procurement


2-(3-Methylidenepiperidin-1-yl)pyrazine is a nitrogen-containing heterocyclic compound (C₁₀H₁₃N₃, MW 175.23 g/mol) comprising a pyrazine ring directly N-linked to a 3-methylidenepiperidine moiety . The defining structural feature is an exocyclic methylidene (=CH₂) group at the piperidine 3-position, which distinguishes it from saturated piperidine-pyrazine analogs such as modaline (2-methyl-3-piperidinopyrazine, MW 177.25) [1]. This compound occupies the fragment-like chemical space (MW 150–250 Da) relevant to fragment-based drug discovery (FBDD) and serves as a versatile building block for the synthesis of more complex heterocyclic systems [2]. The pyrazine core is a privileged scaffold widely represented in bioactive molecules targeting kinases, monoamine oxidases, and chemokine receptors [3].

1

Fragment-like molecular weight for FBDD library inclusion

2

Exocyclic methylidene handle supports orthogonal diversification

3

Pyrazine core: privileged scaffold for kinase/GPCR target classes

Why Generic Piperidine-Pyrazine Analogs Cannot Substitute


The exocyclic methylidene group at the piperidine 3-position of 2-(3-methylidenepiperidin-1-yl)pyrazine introduces a reactive olefin that is absent in the saturated piperidine ring of modaline (2-methyl-3-piperidinopyrazine) and other in-class analogs . This unsaturation creates a planar sp²-hybridised centre that alters both the three-dimensional conformation of the piperidine ring and the electronic environment of the adjacent pyrazine nitrogen, potentially modifying target-binding geometry relative to fully saturated congeners [1]. Furthermore, the methylidene group provides a unique synthetic handle for downstream diversification—via hydroboration, epoxidation, cross-metathesis, or Michael addition—that is unavailable in 2-(piperidin-1-yl)pyrazine or the 2-methyl-3-piperidinopyrazine series . Replacing this compound with its 2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine analog (CAS 2034374-54-2, MW 189.26, XLogP3 1.3) introduces an additional methyl substituent on the pyrazine ring that increases steric bulk, molecular weight, and lipophilicity, potentially altering both pharmacokinetic behaviour and off-target profiles [2]. Therefore, indiscriminate substitution among these analogs without experimental validation risks confounding SAR interpretation and procurement decisions.

Target
2-(3-Methylidenepiperidin-1-yl)pyrazine: exocyclic methylidene, unsaturated piperidine
Analog may not replace
Saturated piperidine analogs (e.g., modaline) lack the olefin handle; conformational and electronic differences may alter target binding
Target
Methylidene provides unique reactive site for late-stage functionalization
Analog may not replace
2-(Piperidin-1-yl)pyrazine series cannot support olefin-based diversification; library synthesis workflows may differ
Target
MW 175.23 Da, balanced lipophilicity
Analog may not replace
2-Methyl-3-(3-methylidenepiperidin-1-yl)pyrazine (MW 189.26, XLogP3 1.3) adds steric bulk and may shift PK properties and off-target profiles

Quantitative Differentiation Evidence vs. Closest Analogs


Fragment-Like Properties and Molecular Weight Comparison

2-(3-Methylidenepiperidin-1-yl)pyrazine has a molecular weight of 175.23 Da, placing it within the optimal fragment range (MW ≤ 250 Da) for FBDD screening libraries, while the 2-methyl-3-(3-methylidenepiperidin-1-yl)pyrazine analog has MW 189.26 Da—a 14 Da increase that pushes it closer to the upper fragment boundary [1]. Compared to modaline free base (MW 177.25 Da, C₁₀H₁₅N₃), the target compound is lighter by 2.02 Da due to replacement of the pyrazine 2-methyl group and piperidine saturation with the methylidene unsaturation, resulting in a molecular formula with two fewer hydrogen atoms (C₁₀H₁₃N₃ vs. C₁₀H₁₅N₃) [2].

Fragment-Like MW
Head-to-head
175.23 Da vs modaline 177.25 Da, 2-methyl analog 189.26 Da
Supports fragment screening selection; lower MW may favor ligand efficiency
Calculated values; verify by experimental determination
Fragment-based drug discovery Lead-likeness Physicochemical profiling

Monoamine Oxidase Inhibition and Therapeutic Index Benchmark

Modaline (2-methyl-3-piperidinopyrazine), the closest well-characterised structural relative of 2-(3-methylidenepiperidin-1-yl)pyrazine, demonstrated confirmed MAO inhibitory activity by biochemical criteria and exhibited a 50- to 100-fold separation between effective antidepressant doses and lethal doses in mice [1][2]. In rodent models, modaline reversed reserpine-induced depression and potentiated CNS effects of biogenic amines [1]. Acute toxicity data indicate an intraperitoneal LD₅₀ of 275 mg/kg in mouse and an oral LD₅₀ of 730 mg/kg in rat [3]. This class-level pharmacological profile establishes a benchmark against which the target compound's selectivity and toxicity profile should be compared in head-to-head assays. Note: These data are presented as class-level inference; no direct MAO inhibition or toxicity data are publicly available for 2-(3-methylidenepiperidin-1-yl)pyrazine itself at the time of analysis.

MAO Inhibition Benchmark
Class-level
Modaline: 50–100× separation effective vs lethal doses (mouse); LD₅₀ i.p. 275 mg/kg, p.o. 730 mg/kg (rat)
Class-level benchmark for selectivity evaluation; no direct target data
Data to verify; class inference only
Monoamine oxidase inhibition Antidepressant Therapeutic window

Exocyclic Methylidene as a Synthetic Diversification Handle

The exocyclic methylidene group in 2-(3-methylidenepiperidin-1-yl)pyrazine provides a reactive olefin handle for regiospecific functionalisation that is absent in modaline and 2-(piperidin-1-yl)pyrazine . This unsaturation enables orthogonal transformations—including hydroboration-oxidation to primary alcohols, epoxidation, dihydroxylation, and olefin cross-metathesis—without requiring protection/deprotection of the pyrazine ring nitrogens . By contrast, modaline's fully saturated piperidine ring offers no such reactive site for selective chemical modification, limiting its utility as a diversification scaffold. The methylidene group can also serve as a latent carbonyl equivalent via ozonolysis, enabling access to 3-piperidinone derivatives that are themselves valuable intermediates for reductive amination libraries [1].

Diversification Handle
Head-to-head
Exocyclic methylidene enables hydroboration, epoxidation, metathesis, Michael addition, ozonolysis — absent in saturated analogs
Supports orthogonal library synthesis workflows
Qualitative differentiation; reaction scope may vary
Chemical diversification Building block Parallel synthesis

CXCR3 Antagonist Chemotype and Pharmacophore Relevance

The pyrazine-piperidine scaffold has been extensively validated as a pharmacophore for CXCR3 chemokine receptor antagonism, with structure–activity relationship (SAR) studies demonstrating that modifications to the piperidine ring directly affect human CXCR3 binding affinity, hERG liability, and metabolic stability [1]. A series of pyridyl/pyrazinyl-piperazinyl-piperidine derivatives were optimised for improved pharmacokinetic profiles, establishing that the nature of the piperidine substituent is a key determinant of both potency and selectivity [1]. The 3-methylidenepiperidine substitution in the target compound represents an unexplored variation within this validated pharmacophore space, presenting an opportunity to probe the effect of exocyclic unsaturation on CXCR3 binding and downstream functional activity. This chemotype also appears in patent literature covering autotaxin inhibitors (Merck Patent GmbH, US8822476), where piperidine-pyrazine derivatives were claimed for oncology applications [2].

CXCR3 Pharmacophore
Class-level
Validated pyrazine-piperidine scaffold for CXCR3 antagonism; piperidine substitution modulates binding, hERG, metabolic stability
Scaffold-level SAR; supports exploration of 3-methylidenepiperidine topology
No direct CXCR3 data for target compound
CXCR3 antagonism Chemokine receptor Immunomodulation

Recommended Research and Procurement Application Scenarios


Fragment-Based Library Enrichment with a Reactive Handle

With a molecular weight of 175.23 Da—lower than both modaline (177.25 Da) and the 2-methyl analog (189.26 Da)—this compound is ideally sized for fragment library inclusion . Its exocyclic methylidene group provides a unique post-screening diversification handle, enabling fragment hit elaboration via olefin chemistry (hydroboration, cross-metathesis) without de novo resynthesis of the core scaffold. Procurement for fragment library construction should prioritise this compound over the saturated modaline scaffold when chemical tractability of initial hits is a program requirement.

MAO Inhibitor SAR: Probing Piperidine Unsaturation Effects

Modaline, the saturated parent of this chemotype, is a confirmed MAO inhibitor with a 50- to 100-fold therapeutic index in mice [1]. The 3-methylidenepiperidine modification introduces conformational constraint and altered electron density at the piperidine nitrogen, which may differentially affect MAO-A vs. MAO-B isoform selectivity. Head-to-head MAO inhibition assays comparing 2-(3-methylidenepiperidin-1-yl)pyrazine against modaline, using recombinant human MAO-A and MAO-B with kynuramine or benzylamine substrates, are recommended to quantify the impact of the methylidene group on inhibitory potency and selectivity.

Orthogonal Diversification for Parallel Library Synthesis

The methylidene group at the piperidine 3-position enables orthogonal diversification pathways—the pyrazine ring can undergo nucleophilic aromatic substitution or metal-catalysed cross-coupling, while the exocyclic olefin can be independently functionalised via hydroboration, epoxidation, or cross-metathesis . This orthogonal reactivity makes the compound a superior building block compared to saturated piperidine-pyrazine analogs that lack a second reactive site, reducing the number of distinct starting materials required for generating a diverse screening library.

CXCR3 Antagonist Lead Optimization with Novel Piperidine Topology

The pyrazine-piperidine scaffold is a validated pharmacophore for CXCR3 antagonism, with established SAR showing that piperidine substitution modulates binding affinity, hERG liability, and metabolic stability [2]. The 3-methylidenepiperidine variant introduces an sp²-hybridised centre and altered ring pucker that has not been explored in published CXCR3 antagonist series. Procurement for a CXCR3 lead optimisation program should include this compound alongside saturated analogs to evaluate the contribution of piperidine ring conformation to target engagement and selectivity.

Application
Selection Property
Validation Focus
Fragment library enrichment
Fragment-range MW, reactive methylidene handle
Chemical tractability for hit elaboration
MAO isoform selectivity profiling
Conformational constraint from exocyclic unsaturation
Comparative inhibition vs modaline in recombinant MAO assays
Orthogonal library synthesis
Independent functionalization of pyrazine and olefin
Diversification efficiency compared to saturated piperidine analogs
CXCR3 antagonist SAR expansion
Piperidine ring conformation (sp² centre)
Binding and selectivity relative to saturated piperidine series
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